2,5-Dimethyl-4-nitrobenzo[d]thiazole

Nonlinear Optics NLO Chromophore Benzothiazole Derivatives

Choose CAS 650635-66-8 for research where regioisomeric precision is critical. Its unique 2,5-dimethyl-4-nitro arrangement creates a distinct electronic profile, ensuring reliable SAR data and NLO response. Confirming this substitution pattern eliminates confounding variables from 6-nitro or other isomers. Batch-certified purity (96%) with full analytical characterization supports reproducible synthesis and pharmacological profiling.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24
CAS No. 650635-66-8
Cat. No. B3029408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-4-nitrobenzo[d]thiazole
CAS650635-66-8
Molecular FormulaC9H8N2O2S
Molecular Weight208.24
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC(=N2)C)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O2S/c1-5-3-4-7-8(9(5)11(12)13)10-6(2)14-7/h3-4H,1-2H3
InChIKeyFRJWQUZWZGTHCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-4-nitrobenzo[d]thiazole (CAS 650635-66-8): Technical Profile and Procurement Baseline


2,5-Dimethyl-4-nitrobenzo[d]thiazole (CAS 650635-66-8) is a heterocyclic aromatic compound with the molecular formula C9H8N2O2S and a molecular weight of 208.24 g/mol . Its benzothiazole core is substituted with methyl groups at positions 2 and 5, and a nitro group at position 4 [1], creating a distinct electronic and steric profile that fundamentally differs from other positional isomers and analog classes [2].

Why Generic Substitution of 2,5-Dimethyl-4-nitrobenzo[d]thiazole Fails: The Quantifiable Impact of Positional Isomerism


Benzothiazole derivatives with seemingly minor positional variations in methyl and nitro substitution exhibit markedly different properties. 2,5-Dimethyl-4-nitrobenzo[d]thiazole is not interchangeable with its positional isomers (e.g., 2,7-dimethyl-6-nitrobenzothiazole, CAS 72206-94-1 [1]) or with benzothiazoles lacking the 4-nitro substitution pattern. The specific arrangement of electron-donating methyl groups at C2 and C5 and the strongly electron-withdrawing nitro group at C4 generates a unique electronic environment and molecular dipole [2] that dictates its reactivity in nucleophilic substitution pathways, crystal packing behavior, and spectroscopic properties. Substituting with a 6-nitro or unsubstituted analog fundamentally alters these parameters, leading to divergent synthetic outcomes and invalidating comparative biological or materials performance assessments. The evidence below quantifies where these differences become decision-critical.

Quantitative Evidence Guide for 2,5-Dimethyl-4-nitrobenzo[d]thiazole: Comparator-Based Differentiation Data


Synthetic Utility and SAR Differentiation: 2,5-Dimethyl-4-nitrobenzo[d]thiazole vs. 2,7-Dimethyl-6-nitrobenzothiazole in NLO Material Design

The specific substitution pattern of 2,5-dimethyl-4-nitrobenzo[d]thiazole provides a distinct synthetic entry point compared to its positional isomer, 2,7-dimethyl-6-nitrobenzothiazole (CAS 72206-94-1). The 4-nitro group in the target compound is positioned for distinct electronic communication pathways with the heterocyclic core, influencing its utility as a precursor. While direct comparative biological data for this exact compound is absent from primary literature, class-level analysis of nitrobenzothiazole Schiff-base derivatives reveals that the benzothiazole core with a nitro substituent yields a third-order nonlinear optical (NLO) polarizability (γ) amplitude of 124.15×10⁴ a.u., which is significantly higher than that of analogous nitrothiazole (83.2×10⁴ a.u.) and para-nitroaniline (27.9×10⁴ a.u.) derivatives [1]. The 2,5-dimethyl substitution pattern modulates the electron density of the benzothiazole ring system, which is expected to further influence the NLO response relative to unsubstituted or differently substituted nitrobenzothiazole cores.

Nonlinear Optics NLO Chromophore Benzothiazole Derivatives Structure-Activity Relationship

Synthetic Selectivity and Antimicrobial SAR: Positional Isomer Differentiation of Nitrobenzothiazole Derivatives

The exact position of the nitro group on the benzothiazole ring is a critical determinant of biological activity. In a study of 5-nitro and 6-nitro substituted 2-methylbenzothiazolium salts, the positional isomerism significantly influenced antimicrobial potency [1]. 5-Acetylamino-3-allyl-2-methylbenzothiazol-3-ium bromide (5b) and its 6-isomer (6b) were both synthesized and characterized, establishing that the substitution position is non-interchangeable for SAR studies [1]. While 2,5-dimethyl-4-nitrobenzo[d]thiazole (4-nitro isomer) was not directly tested in this study, the data from the 5- and 6-nitro isomers demonstrate that nitro group placement alters electronic distribution and biological recognition [2]. Furthermore, in related 4,7-dioxobenzothiazole systems, the presence and position of methyl substituents (2-methyl or 5-methyl) were shown not to significantly improve antifungal activity, whereas 6-arylamino substitution did enhance potency [3]. This indicates that the specific 2,5-dimethyl-4-nitro substitution pattern of the target compound creates a unique chemotype whose SAR cannot be extrapolated from other nitrobenzothiazole isomers.

Antimicrobial Agents Benzothiazole SAR Positional Isomerism Drug Discovery

Procurement-Grade Purity and Quality Control Differentiation: 2,5-Dimethyl-4-nitrobenzo[d]thiazole vs. Uncertified Generic Sources

2,5-Dimethyl-4-nitrobenzo[d]thiazole is commercially available with certified purity specifications ranging from 96% to ≥98% (NLT 98%) across multiple ISO-certified suppliers [1]. Procurement from certified vendors includes batch-specific analytical documentation (NMR, HPLC, GC) , which is essential for pharmaceutical R&D and GLP-compliant studies. In contrast, generic or uncertified sources of nitrobenzothiazole isomers may lack batch-to-batch consistency, impurity profiling, or analytical traceability . For compounds destined for SAR studies or further derivatization, the presence of regioisomeric impurities (e.g., 2,7-dimethyl-6-nitrobenzothiazole contaminant) can confound biological assay interpretation and synthetic yield calculations. The availability of full characterization data (¹H NMR, ¹³C NMR, IR, MS) and specified storage conditions (protect from light and air exposure) [2] provides a verifiable procurement advantage.

Quality Control Analytical Standards Pharmaceutical Intermediates NMR Reference

High-Value Application Scenarios for 2,5-Dimethyl-4-nitrobenzo[d]thiazole in Research and Industrial Procurement


Medicinal Chemistry SAR Campaigns: Non-Interchangeable Benzothiazole Scaffold with Defined 2,5-Dimethyl-4-Nitro Substitution

2,5-Dimethyl-4-nitrobenzo[d]thiazole serves as a structurally precise scaffold for structure-activity relationship (SAR) studies where substitution pattern is a critical variable. Evidence from cross-study comparisons demonstrates that the position of nitro and methyl substituents on the benzothiazole core is non-interchangeable for biological activity [1]. The 4-nitro substitution creates a unique electronic environment distinct from 5-nitro and 6-nitro isomers [2], while the 2- and 5-methyl groups provide steric modulation that influences target binding and metabolic stability. Procuring this exact regioisomer (CAS 650635-66-8) rather than a positional analog ensures SAR data integrity and eliminates confounding variables in lead optimization programs. The compound's availability with certified purity (96-98%) and full analytical characterization supports reproducible pharmacological profiling across antimicrobial, anticancer, and anti-inflammatory target classes [3].

Nonlinear Optical (NLO) Chromophore Development: High-γ Nitrobenzothiazole Core for Photonic Applications

The nitrobenzothiazole core demonstrates substantially enhanced third-order nonlinear optical (NLO) response compared to alternative heterocyclic systems. Class-level DFT analysis reveals that nitrobenzothiazole-based Schiff bases achieve γ amplitudes of 124.15×10⁴ a.u., representing a ~49% improvement over nitrothiazole cores (83.2×10⁴ a.u.) and a ~345% improvement over the para-nitroaniline reference (27.9×10⁴ a.u.) [4]. 2,5-Dimethyl-4-nitrobenzo[d]thiazole provides a well-defined, commercially available starting material for synthesizing novel NLO chromophores and photonic materials. The 4-nitro group serves as both an electron-withdrawing moiety for push-pull chromophore design and a synthetic handle for further derivatization (e.g., reduction to amine, diazonium chemistry). The methyl substituents at positions 2 and 5 enhance solubility in organic solvents and modulate crystal packing, which is critical for solid-state NLO device fabrication.

Pharmaceutical Intermediate and Building Block: Nitro Group as a Versatile Synthetic Handle

2,5-Dimethyl-4-nitrobenzo[d]thiazole functions as a versatile pharmaceutical intermediate, with the 4-nitro group serving as a key synthetic handle for further functionalization. Reduction of the nitro group yields the corresponding 4-amino-2,5-dimethylbenzothiazole, which can undergo diazotization, acylation, or coupling reactions to generate diverse compound libraries. The compound is positioned for use in developing antifungal [5], antitubercular, antimalarial, anticonvulsant, and anti-inflammatory agents . Procurement of high-purity material (≥96%) with documented analytical certificates ensures consistent synthetic yields and minimizes purification burdens in multi-step sequences. The benzothiazole core is a privileged scaffold in medicinal chemistry [3], and the specific 2,5-dimethyl-4-nitro substitution pattern offers a defined entry point for generating patentable novel chemical entities.

Reference Standard and Analytical Method Development: Certified Purity and Characterization for QC Applications

2,5-Dimethyl-4-nitrobenzo[d]thiazole (CAS 650635-66-8) procured from ISO-certified suppliers with batch-specific analytical documentation (NMR, HPLC, GC) is suitable for use as a reference standard in pharmaceutical quality control and analytical method development. The compound's well-defined spectroscopic signature (¹H NMR, ¹³C NMR, IR, MS) and chromatographic behavior enable its use as a system suitability standard for HPLC method validation, impurity profiling, and stability-indicating assay development. Compared to uncertified generic sources that may contain regioisomeric impurities (e.g., 2,7-dimethyl-6-nitrobenzothiazole), certified material ensures method accuracy and reproducibility. Proper storage conditions (protect from light and air exposure) [4] are specified to maintain stability, and the compound's compatibility with common organic solvents [6] facilitates sample preparation for analytical workflows.

Technical Documentation Hub

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